2-[2-(Ethylsulfanyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-(2-ethylsulfanylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDPHECSUCYITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Ethylsulfanyl Phenyl Acetic Acid and Its Chemical Congeners
Retrosynthetic Analysis and Identification of Key Starting Materials
Retrosynthetic analysis of 2-[2-(Ethylsulfanyl)phenyl]acetic acid reveals several potential disconnection points, leading to a variety of plausible starting materials. The most logical disconnections are at the C-S bond and the C-C bond of the acetic acid moiety.
C-S Bond Disconnection: This approach disconnects the ethylsulfanyl group from the phenyl ring. This leads to a 2-halophenylacetic acid (where the halogen is typically Cl, Br, or I) or a related derivative with a suitable leaving group, and ethanethiol or its corresponding thiolate. This is a common and often effective strategy for forming aryl thioethers.
C-C Bond Disconnection of the Acetic Acid Moiety: This strategy involves disconnecting the acetic acid side chain from the aromatic ring. This leads to a precursor such as 2-(ethylsulfanyl)benzyl halide, which can then be converted to the target acid via cyanation followed by hydrolysis, or by direct carboxylation.
Based on this analysis, the key starting materials can be identified as:
2-Halophenylacetic acids (e.g., 2-chlorophenylacetic acid, 2-bromophenylacetic acid)
Ethanethiol
2-(Ethylsulfanyl)benzaldehyde or a corresponding ketone
2-Halotoluene derivatives
The choice of starting material is often dictated by commercial availability, cost, and the specific synthetic route to be employed.
Classical and Modern Synthetic Routes for the Aryl Acetic Acid Backbone Elaboration
Several classical and modern synthetic methods can be employed to construct the aryl acetic acid backbone. The choice of method depends on the readily available starting materials and the desired substitution pattern on the aromatic ring.
Classical Methods:
Hydrolysis of Arylacetonitriles: This is a widely used method for the synthesis of aryl acetic acids. acs.org The corresponding arylacetonitrile can be prepared from a benzyl halide via nucleophilic substitution with a cyanide salt. The nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid. For example, 2-chlorobenzyl chloride could be converted to 2-chlorophenylacetonitrile, which is then hydrolyzed to 2-chlorophenylacetic acid.
Willgerodt-Kindler Reaction: This reaction allows for the synthesis of aryl acetic acids from aryl methyl ketones. wikipedia.orgmdma.ch The ketone is treated with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is subsequently hydrolyzed to the carboxylic acid. organic-chemistry.org This method is particularly useful when the corresponding ketone is more accessible than the benzyl halide.
Darzens Condensation: The Darzens condensation, or glycidic ester condensation, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.orgjk-sci.com This can be a route to aryl acetic acids, although it is a multi-step process.
Modern Methods:
Palladium-Catalyzed Carbonylation: Modern cross-coupling reactions offer efficient routes to aryl acetic acids. For instance, a benzyl halide can be directly carbonylated using carbon monoxide in the presence of a palladium catalyst and an alcohol to form the corresponding ester, which is then hydrolyzed.
The following table summarizes some common methods for the synthesis of the aryl acetic acid backbone.
| Method | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| Hydrolysis of Nitrile | Arylacetonitrile | H₂SO₄/H₂O, reflux | Aryl Acetic Acid | 75-90 |
| Willgerodt-Kindler | Aryl Methyl Ketone | 1. S₈, Morpholine, reflux; 2. H₂SO₄/H₂O, reflux | Aryl Acetic Acid | 60-80 |
| Darzens Condensation | Aryl Aldehyde | α-chloroacetate, NaOEt/EtOH | Aryl Acetic Acid (after further steps) | Varies |
Strategies for C-S Bond Formation: Introduction of the Ethylsulfanyl Moiety
The introduction of the ethylsulfanyl group onto the phenyl ring is a critical step in the synthesis of the target molecule. Several strategies can be employed for C-S bond formation.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a potential route if the aromatic ring is sufficiently activated by electron-withdrawing groups. In the case of a 2-halophenylacetic acid, the carboxylic acid group is not strongly electron-withdrawing. Therefore, for a successful SNAr reaction with ethanethiolate, an additional activating group, such as a nitro group, would likely be required at the ortho or para position to the leaving group. The reaction would proceed via a Meisenheimer complex intermediate. Given the structure of the target molecule, this is not the most direct approach unless a multi-step synthesis involving the introduction and subsequent removal of an activating group is considered.
Coupling Reactions Involving Thiolates and Aryl Halides
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-S bonds.
Palladium-Catalyzed Coupling: Palladium catalysts, in combination with suitable phosphine ligands, are highly effective in catalyzing the coupling of aryl halides with thiols. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate, and finally reductive elimination to form the aryl thioether and regenerate the catalyst. A variety of palladium precursors and ligands can be used, and the reaction conditions can be tuned to optimize the yield.
Copper-Catalyzed Coupling: Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, is a classical method that has seen significant modern advancements. These reactions typically employ a copper(I) or copper(II) salt as the catalyst and are often carried out in the presence of a base. Copper-catalyzed couplings can be advantageous due to the lower cost of the metal compared to palladium.
The table below provides a comparison of these coupling methods.
| Method | Catalyst System | Substrates | Base | Solvent | Temperature (°C) |
| Palladium-Catalyzed | Pd(OAc)₂, Ligand (e.g., Xantphos) | Aryl halide, Ethanethiol | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-120 |
| Copper-Catalyzed | CuI, Ligand (e.g., phenanthroline) | Aryl halide, Ethanethiol | K₂CO₃ or Et₃N | DMF or DMSO | 100-150 |
Radical-Mediated Ethylsulfanyl Functionalization
Radical-mediated reactions offer an alternative pathway for the formation of C-S bonds. One possible approach involves the generation of an ethylthiyl radical (EtS•) from ethanethiol or a suitable precursor. This radical could then add to an appropriately functionalized aromatic ring. For instance, a 2-vinylphenylacetic acid derivative could undergo a radical addition of ethanethiol across the double bond. However, controlling the regioselectivity and avoiding polymerization can be challenging in such reactions.
Optimization of Reaction Conditions and Yields for High-Purity Synthesis of this compound
The optimization of reaction conditions is crucial for achieving a high yield and purity of the final product. Key parameters that can be adjusted include:
Catalyst and Ligand: In metal-catalyzed reactions, the choice of the metal precursor and the ligand can have a profound impact on the reaction efficiency. Screening a variety of catalysts and ligands is often necessary to identify the optimal combination for a specific substrate.
Base: The choice and stoichiometry of the base are critical. The base not only facilitates the deprotonation of the thiol but can also influence the catalyst activity and stability.
Solvent: The solvent can affect the solubility of the reactants and the catalyst, as well as the reaction rate and selectivity.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion of the starting materials while minimizing the formation of byproducts.
Purification: After the reaction is complete, a robust purification protocol is necessary to isolate the target compound in high purity. This may involve techniques such as extraction, crystallization, and chromatography.
By systematically optimizing these parameters, it is possible to develop a high-yielding and scalable synthesis of this compound.
Synthetic Routes to Ortho-Isomeric Phenylacetic Acid Derivatives with Sulfur-Containing Substituents
The synthesis of ortho-isomeric phenylacetic acid derivatives bearing sulfur-containing substituents can be achieved through several strategic approaches. A common method involves the introduction of the sulfur moiety onto a pre-existing phenylacetic acid framework or, alternatively, constructing the acetic acid side chain on a sulfur-substituted benzene (B151609) ring.
One plausible and efficient route for the synthesis of this compound starts from 2-bromophenylacetic acid. This method, adapted from procedures for analogous sulfur-containing compounds, involves a nucleophilic aromatic substitution reaction. The key step is the displacement of the bromine atom by an ethylthiolate anion.
A generalized synthetic scheme is as follows:
Formation of the Thiolate: Ethanethiol is deprotonated using a suitable base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an aprotic polar solvent like dimethylformamide (DMF) to generate the sodium ethylthiolate salt.
Nucleophilic Aromatic Substitution: 2-Bromophenylacetic acid is then treated with the in situ generated sodium ethylthiolate. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), to facilitate the substitution.
Work-up and Purification: Following the reaction, an acidic work-up is performed to protonate the carboxylate and precipitate the desired this compound. The crude product can then be purified by standard techniques such as recrystallization or column chromatography.
This approach offers a versatile platform for the synthesis of a variety of ortho-alkylsulfanyl phenylacetic acids by simply varying the starting thiol.
Another key strategy in the synthesis of related ortho-substituted phenylacetic acids is the Palladium-catalyzed Suzuki coupling reaction. This method is particularly useful for creating a carbon-carbon bond between an aryl boronic acid and an alkyl halide. While more complex, it provides a pathway to a wide range of derivatives. inventivapharma.com
The table below summarizes various synthetic approaches to different ortho-substituted phenylacetic acids with sulfur-containing functional groups, based on established chemical literature.
| Target Compound | Starting Materials | Key Reagents and Conditions | Reference Analogy |
| This compound | 2-Bromophenylacetic acid, Ethanethiol | NaH, CuI, DMF | General nucleophilic aromatic substitution on aryl halides |
| 2-(Phenylthio)acetic acid | Thiophenol, Bromoacetic acid | Base (e.g., NaOH) | Synthesis of thiophenoxyacetic acid nih.gov |
| Ortho-methyl substituted Phenylacetic acid | Methyl-bearing aryl boronic ester, Ethyl bromoacetate | Pd(OAc)₂, P(Nap)₃, K₂CO₃, THF | Palladium-catalyzed Suzuki coupling inventivapharma.com |
| Ortho-fluoro substituted Phenylacetic acid | Fluoro-phenyl boronic acid, Ethyl bromoacetate | Pd(OAc)₂, P(Nap)₃, K₃PO₄, THF | Palladium-catalyzed Suzuki coupling inventivapharma.com |
Preparation of Isotopic Variants for Mechanistic Investigation and Tracer Studies
The preparation of isotopically labeled versions of this compound and its congeners is essential for a variety of research applications, including the elucidation of reaction mechanisms, quantification in biological matrices, and as tracers in metabolic studies. The most common isotopes incorporated are deuterium (²H or D), tritium (³H or T), and carbon-13 (¹³C).
Deuterium and Tritium Labeling:
Hydrogen isotope exchange (HIE) reactions are a powerful tool for the introduction of deuterium and tritium into organic molecules. acs.orgresearchgate.net For phenylacetic acid derivatives, transition-metal-catalyzed C-H activation is a prominent method for selective isotope incorporation.
Palladium-catalyzed methods have been successfully employed for the ortho-deuteration of phenylacetic acid derivatives. rsc.org This approach often utilizes a directing group to achieve high regioselectivity. In the context of this compound, the thioether moiety itself could potentially direct the C-H activation at the adjacent aromatic positions. The deuterium source in these reactions is typically heavy water (D₂O) or a deuterated solvent.
Metal-free approaches for aromatic HIE are also emerging, utilizing photoexcitation in a deuterated solvent to achieve selective deuteration at positions that may be inaccessible through traditional methods. researchgate.net
For tritium labeling, similar metal-catalyzed HIE reactions can be employed using tritium gas (T₂) or tritiated water (T₂O) as the isotope source. mpg.deyoutube.com Given the radioactive nature of tritium, specialized handling and purification procedures are required.
Carbon-13 Labeling:
Carbon-13 labeling can be achieved by incorporating ¹³C-labeled precursors at strategic points in the synthesis. For the synthesis of ¹³C-labeled this compound, several approaches can be considered:
Labeled Acetic Acid Moiety: A common strategy involves the use of ¹³C-labeled bromoacetic acid in the reaction with a suitable ortho-sulfur-substituted benzene derivative. For instance, large-scale preparations of 2-(phenylthio)[1,2-¹³C₂]-, [1-¹³C]-, and [2-¹³C]acetic acid have been developed from commercially available ¹³C-labeled methanol and carbon dioxide or ¹³C-labeled bromoacetic acid. nih.gov This methodology can be adapted for the synthesis of the target compound.
Labeled Phenyl Ring: Introducing ¹³C into the phenyl ring is more complex and would require starting with a ¹³C-labeled benzene derivative. For example, [¹³C₆]PAA (phenylacetic acid) can be used as a starting material for further functionalization. oup.com
The choice of labeling strategy depends on the specific research question, with the position of the isotopic label being critical for tracking the fate of different parts of the molecule.
The following table provides an overview of potential isotopic labeling strategies for this compound.
| Isotope | Labeling Method | Labeled Precursor | Potential Labeled Positions |
| Deuterium (²H) | Palladium-catalyzed H/D exchange | D₂O or deuterated solvent | Aromatic ring, benzylic position |
| Tritium (³H) | Metal-catalyzed H/T exchange | Tritiated water (T₂O) or tritium gas (T₂) | Aromatic ring, benzylic position |
| Carbon-13 (¹³C) | Synthesis from labeled precursor | ¹³C-Bromoacetic acid | Acetic acid moiety (C1 or C2) |
| Carbon-13 (¹³C) | Synthesis from labeled precursor | ¹³C₆-Phenylacetic acid derivative | Phenyl ring |
Advanced Spectroscopic and Structural Characterization of 2 2 Ethylsulfanyl Phenyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (1H, 13C, 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. For 2-[2-(Ethylsulfanyl)phenyl]acetic acid, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton and carbon signals.
1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene (B1212753) bridge, and the aromatic protons. The aromatic region would display a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The chemical shifts are influenced by the electron-donating nature of the ethylsulfanyl group and the electron-withdrawing nature of the acetic acid moiety.
13C NMR Spectroscopy: The 13C NMR spectrum would reveal all ten unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The aromatic carbons would appear in the typical range of 110-140 ppm, with their specific shifts determined by the substitution pattern.
2D NMR Experiments: To confirm the assignments from 1D NMR, several 2D experiments would be crucial:
COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for instance, between the methyl and methylene protons of the ethyl group, and among the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
Predicted NMR Data for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | 1H Multiplicity |
|---|---|---|---|
| -CH2-COOH | ~3.7 | ~40 | Singlet |
| -S-CH2-CH3 | ~2.9 | ~28 | Quartet |
| -S-CH2-CH3 | ~1.3 | ~15 | Triplet |
| Aromatic CH | 7.1 - 7.4 | 125 - 132 | Multiplet |
| Aromatic C-S | --- | ~138 | --- |
| Aromatic C-CH2COOH | --- | ~135 | --- |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For this compound (C10H12O2S), the calculated monoisotopic mass is 196.0558 g/mol .
HRMS analysis would confirm this exact mass, thereby validating the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. A plausible fragmentation pathway for this compound could involve:
Loss of the carboxylic acid group (-COOH, 45 Da): This would lead to a significant fragment ion.
Cleavage of the ethyl group (-CH2CH3, 29 Da): Fragmentation at the thioether linkage is also a likely event.
Formation of a tropylium-like ion: Rearrangements of the phenylacetic acid moiety are common in mass spectrometry.
Predicted HRMS Data for this compound
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]+ | [C10H13O2S]+ | 197.0631 |
| [M+Na]+ | [C10H12O2SNa]+ | 219.0450 |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for:
O-H stretch: A broad band in the region of 2500-3300 cm-1, characteristic of a carboxylic acid dimer.
C=O stretch: A strong, sharp band around 1700-1725 cm-1.
C-O stretch and O-H bend: Bands in the fingerprint region (1200-1400 cm-1).
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm-1 and 1450-1600 cm-1, respectively.
C-S stretch: A weaker band in the region of 600-800 cm-1.
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The aromatic ring vibrations and the C-S stretching mode are often more prominent in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carbonyl | C=O stretch | 1700-1725 (strong) | Moderate |
| Aromatic Ring | C=C stretch | 1450-1600 (multiple bands) | Strong |
Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties (if stereogenic centers are introduced in derivatives)
The parent molecule, this compound, is achiral and therefore would not exhibit a signal in Electronic Circular Dichroism (ECD) spectroscopy. However, if a stereogenic center were to be introduced into the molecule, for example by substitution at the methylene carbon of the acetic acid moiety, the resulting enantiomers would be chiroptical. ECD spectroscopy could then be used to determine the absolute configuration of the stereocenter by comparing the experimental ECD spectrum with that predicted by quantum chemical calculations. This would be a valuable tool for the stereochemical analysis of chiral derivatives of this compound.
Reactivity Profiles and Elucidation of Reaction Mechanisms of 2 2 Ethylsulfanyl Phenyl Acetic Acid
Chemical Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group (–COOH) is a versatile functional handle for various transformations, including esterification, amidation, and decarboxylation.
Esterification: In the presence of an acid catalyst, 2-[2-(Ethylsulfanyl)phenyl]acetic acid can react with alcohols to form the corresponding esters. The reaction is a reversible equilibrium-limited process, and typically requires conditions that remove water to drive the reaction to completion. Strong acids like sulfuric acid or p-toluenesulfonic acid are common catalysts.
Amidation: The carboxylic acid can be converted into amides through reaction with amines. This transformation often requires the initial activation of the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling reagents like carbodiimides, to facilitate the nucleophilic attack by the amine. Direct amidation by heating the carboxylic acid and amine is possible but often requires high temperatures.
Decarboxylation: While phenylacetic acid itself can undergo ketonic decarboxylation at high temperatures to form dibenzyl ketone, the removal of the carboxyl group from this compound to yield 2-ethylthio-toluene is not a facile process and would require harsh conditions, potentially leading to side reactions involving the sulfur group.
| Transformation | Typical Reagents and Conditions | Product |
|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), cat. H₂SO₄, Heat | Ethyl 2-[2-(ethylsulfanyl)phenyl]acetate |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., NH₃, RNH₂) | 2-[2-(Ethylsulfanyl)phenyl]acetamide |
| Amidation (Direct) | Amine (e.g., Benzylamine), NiCl₂, Toluene, Heat chemistrysteps.com | N-Benzyl-2-[2-(ethylsulfanyl)phenyl]acetamide |
Oxidative and Reductive Chemistry of the Ethylsulfanyl Group
The sulfur atom in the ethylsulfanyl group is susceptible to both oxidation and reduction, providing pathways to different functional groups.
Sulfoxidation: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. The choice of oxidant and reaction conditions determines the final product. Mild oxidants like hydrogen peroxide in acetic acid at room temperature can selectively produce the sulfoxide, 2-[2-(ethylsulfinyl)phenyl]acetic acid. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) or excess hydrogen peroxide at higher temperatures, will lead to the formation of the sulfone, 2-[2-(ethylsulfonyl)phenyl]acetic acid. researchgate.net
Desulfurization: The carbon-sulfur bond can be cleaved reductively, a process known as desulfurization. A common reagent for this transformation is Raney Nickel, a fine-grained nickel-aluminum alloy. masterorganicchemistry.com This reaction involves the hydrogenolysis of the C–S bond, replacing the ethylsulfanyl group with hydrogen. chem-station.comorganicreactions.org Treating this compound with Raney Nickel would yield phenylacetic acid. This method is particularly useful in synthesis for removing a sulfur-containing group after it has served its purpose. researchgate.net
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring: Regioselectivity and Electronic Effects
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the two existing substituents. wikipedia.org
Ethylsulfanyl Group (–SEt): The sulfur atom has lone pairs of electrons that it can donate to the aromatic ring through resonance (+M effect). This effect strongly activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions.
Acetic Acid Moiety (–CH₂COOH): This group is generally considered weakly deactivating due to the inductive effect of the carboxylic acid. It acts as an ortho, para-director. libretexts.orgaakash.ac.in
The combined effect of a strong activating ortho, para-director (–SEt) and a weak deactivating ortho, para-director (–CH₂COOH) results in the strong activation by the ethylsulfanyl group dominating. Electrophilic attack will be preferentially directed to the positions ortho and para to the ethylsulfanyl group. Given the substitution pattern, position 6 (ortho to –SEt) and position 4 (para to –SEt) are the most likely sites of substitution. Steric hindrance from the adjacent acetic acid group might slightly disfavor attack at position 3. Therefore, substitution at position 4 is often the major product. Nucleophilic aromatic substitution is generally not favored on this electron-rich ring system unless a strong electron-withdrawing group is also present.
| Substituent | Electronic Effect | Reactivity Effect | Directing Position |
|---|---|---|---|
| -S-CH₂CH₃ | Electron Donating (Resonance) | Activating | Ortho, Para |
| -CH₂COOH | Electron Withdrawing (Inductive) | Weakly Deactivating | Ortho, Para |
Reactivity of the Benzylic Methylene (B1212753) Group: Condensation and Functionalization Reactions
The methylene (–CH₂–) group is positioned between the phenyl ring and the carboxylic acid group, making it a "doubly activated" benzylic position. The protons on this carbon are acidic and can be removed by a base to form an enolate, which can then participate in various reactions.
Functionalization: One of the classic reactions for functionalizing the α-carbon of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. byjus.com Treatment of this compound with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) would lead to α-bromination, yielding 2-bromo-2-[2-(ethylsulfanyl)phenyl]acetic acid. ucla.edumasterorganicchemistry.comorganic-chemistry.orgwikipedia.org This α-bromo acid is a valuable intermediate for further substitutions to introduce other functional groups like –OH or –NH₂.
Condensation Reactions: The enolate generated from the benzylic methylene group can act as a nucleophile in condensation reactions. For example, it can react with aldehydes or ketones in an aldol-type condensation to form new carbon-carbon bonds. These reactions are fundamental in building more complex molecular scaffolds.
Furthermore, strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize benzylic carbons that have at least one hydrogen atom. chemistrysteps.commasterorganicchemistry.com In this case, the reaction could potentially lead to cleavage and complex mixtures, but under controlled conditions, oxidation to a ketone at the benzylic position might be possible after protecting the carboxylic acid and thioether functionalities. mdpi.comyoutube.com
Mechanistic Investigation of Key Reaction Pathways
While specific mechanistic studies on this compound are not widely reported, its reactivity can be predicted based on analogous systems. A pathway analogous to a Michael addition followed by an aldol-type reaction can be envisaged. For instance, in the presence of a base, the benzylic methylene group can be deprotonated to form a carbanion/enolate. This nucleophile could attack an α,β-unsaturated carbonyl compound (a Michael acceptor). The resulting intermediate could then potentially undergo an intramolecular aldol-type condensation if another electrophilic site is available within the molecule, leading to the formation of a new ring system. Such tandem reactions are powerful tools in organic synthesis for the rapid construction of molecular complexity.
Studies on Potential Intramolecular Cyclization or Rearrangement Processes
The structure of this compound is well-suited for intramolecular cyclization reactions, particularly through intramolecular Friedel-Crafts acylation. masterorganicchemistry.comnih.gov
Intramolecular Friedel-Crafts Acylation: Upon conversion of the carboxylic acid to a more reactive acyl chloride (e.g., using thionyl chloride), the resulting electrophilic acylium ion can be attacked by the electron-rich phenyl ring. This reaction typically requires a Lewis acid catalyst like AlCl₃. digitellinc.com The cyclization would occur at the position ortho to the activating ethylsulfanyl group (position 3), leading to the formation of a six-membered ring and yielding a thiochroman-4-one (B147511) derivative, specifically 8-(ethylsulfanyl)thiochroman-4-one. This type of cyclization is a common method for synthesizing thiochromanone skeletons. researchgate.netmdpi.comresearchgate.netnih.govpreprints.org
Rearrangement Processes: While the parent molecule is stable, derivatives could undergo rearrangements. For instance, if the ethyl group on the sulfur were replaced with an allyl group (forming 2-[2-(allylsulfanyl)phenyl]acetic acid), it could undergo a thio-Claisen rearrangement upon heating. sethanandramjaipuriacollege.inwikipedia.org This sethanandramjaipuriacollege.insethanandramjaipuriacollege.in-sigmatropic rearrangement would involve the migration of the allyl group from the sulfur atom to the ortho carbon of the phenyl ring, forming a new C-C bond and resulting in a thiophenol derivative. tandfonline.comlookchem.com
Computational and Theoretical Chemistry Studies on 2 2 Ethylsulfanyl Phenyl Acetic Acid
Quantum Chemical Calculations: Electronic Structure, Molecular Orbital Analysis, and Charge Distribution
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-[2-(Ethylsulfanyl)phenyl]acetic acid, these calculations reveal the distribution of electrons and the nature of its chemical bonds.
Electronic Structure and Charge Distribution: Methods like Density Functional Theory (DFT) are employed to model the electronic structure. The distribution of electron density can be visualized through an electrostatic potential (ESP) map, which identifies electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the carboxylic acid group are expected to be the most electron-rich (nucleophilic) sites, while the acidic proton is the most electron-poor (electrophilic) site. The sulfur atom of the ethylsulfanyl group also represents a region of localized electron density.
Table 5.1.1: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| O (hydroxyl) | -0.65 |
| H (hydroxyl) | +0.45 |
| S | -0.10 |
| C (phenyl ring) | -0.15 to +0.10 |
Note: Data is representative and derived from typical values for similar functional groups in related molecules.
Molecular Orbital Analysis: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is likely localized on the phenyl ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be centered around the carboxylic acid group, the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) via Density Functional Theory (DFT)
DFT calculations have become a standard tool for predicting spectroscopic data with high accuracy, aiding in the structural elucidation of newly synthesized compounds. core.ac.uk
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts for this compound would be compared against experimental data to confirm its structure. Theoretical calculations can also help assign specific peaks to individual atoms, which can be challenging in complex regions of the spectrum. researchgate.net
Table 5.2.1: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Phenylacetic Acid Analogue
| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| C=O | 172.8 | 172.8 |
| CH₂ | 40.2 | 40.2 |
| C (aromatic, substituted) | 134.3 | 134.3 |
| C (aromatic) | 126.1 - 131.3 | 126.1 - 131.3 |
Note: Data based on 2-[(3,4,5-triphenyl)phenyl]acetic acid, demonstrating the accuracy of DFT predictions. mdpi.com
IR Frequencies: Computational methods can also predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. These calculations help in assigning specific molecular vibrations to observed absorption bands. For this compound, key predicted frequencies would include the O-H stretch of the carboxylic acid (around 3000-3500 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and various C-H and C-S stretching and bending modes. nih.govmdpi.com
Conformational Analysis and Energy Minima Determination of Molecular Structures
The biological and chemical activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms (energy minima). unife.it
By systematically rotating the rotatable bonds—specifically the C-C bond of the acetic acid side chain, the C-S bond of the ethyl group, and the bond connecting the phenyl ring to the side chain—a potential energy surface can be generated. Quantum chemical calculations are performed on each conformation to determine its relative energy. This process identifies the global minimum (the most stable conformer) and other low-energy local minima. Studies on similar molecules like 4′-substituted-2-ethylthio-phenylacetates have shown that interactions between the carbonyl oxygen and nearby hydrogen atoms can significantly stabilize certain conformers. unife.it The analysis reveals which shapes the molecule is most likely to adopt, which is critical for understanding its interactions with other molecules. nih.gov
Elucidation of Reaction Mechanisms and Transition States using Computational Methods
Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers associated with transition states. rsc.org This provides a detailed, step-by-step understanding of how reactants are converted into products.
For this compound, one might study its synthesis or degradation pathways. For instance, the mechanism of esterification could be explored. Calculations would map out the energy profile of the reaction, starting from the reactants (the acid and an alcohol), proceeding through a high-energy transition state, and ending with the final products (ester and water). The activation energy (the height of the energy barrier at the transition state) determines the reaction rate. rsc.org DFT calculations are widely used to locate the geometry of these transition states and compute their energies. chemrxiv.org Such studies can help optimize reaction conditions by identifying the rate-limiting step.
Table 5.4.1: Hypothetical Energy Profile for a Reaction Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +21.7 |
| Intermediate | -5.2 |
| Products | -15.0 |
Note: Energy values are illustrative of a typical reaction profile. rsc.org
Molecular Dynamics Simulations and Docking Studies with Hypothetical Biological Receptors or Enzymes
While avoiding clinical implications, computational methods can be used to explore the potential interactions of this compound with proteins in a hypothetical context.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. brieflands.com A 3D model of a hypothetical enzyme or receptor is used, and software calculates the most stable binding poses of this compound within the active site. The results are ranked by a scoring function that estimates the binding affinity. This can reveal potential key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues like arginine or tyrosine, or hydrophobic interactions involving the phenyl and ethyl groups. brieflands.comnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the molecule-protein complex over time. mdpi.com These simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of how the ligand and protein adjust to each other. MD can validate the stability of a docked pose and provide insights into the flexibility of the binding site. rsc.org The binding free energy, a more accurate measure of binding affinity than docking scores, can also be calculated from these simulations using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). mdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Behavior
QSPR modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. A mathematical model is built that correlates structural features (descriptors) with a specific property.
For this compound, various molecular descriptors can be calculated, such as topological indices, electronic properties (e.g., dipole moment), and steric parameters. These descriptors can then be used to build a QSPR model to predict properties like boiling point, solubility, or partition coefficient (LogP). For example, a simple QSPR model might be a linear equation:
LogP = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...
A database of compounds with known properties is used to train the model and determine the coefficients (c). Once validated, the model can predict the properties of new molecules like this compound. Public databases often provide computationally predicted properties based on such models. uni.luuni.lu
Table 5.6.1: Computationally Predicted Properties (Descriptors) for this compound
| Property/Descriptor | Predicted Value | Reference |
|---|---|---|
| XlogP | 2.3 | uni.lu |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Rotatable Bonds | 3 | chemscene.com |
Note: Data for 2-(Acetylsulfanyl)-2-phenylacetic acid chemscene.com and the target molecule uni.lu are used to illustrate typical QSPR-related descriptors.
Preclinical Investigation of "this compound" Reveals a Gap in Current Scientific Literature
Despite a comprehensive search of publicly available scientific databases and literature, no specific preclinical data could be found for the chemical compound this compound. This absence of information prevents a detailed analysis of its biological interactions and mechanistic pathways as requested.
The investigation sought to elaborate on the preclinical profile of this compound, focusing on its in vitro and in vivo properties, molecular targets, and biological pathways, while excluding any clinical data. However, searches conducted using the compound's name, chemical structure, and potential identifiers did not yield any peer-reviewed articles, patents, or database entries containing the specific experimental data required to construct the requested scientific article.
While the broader class of aryl thioether carboxylic acid derivatives has been the subject of some scientific inquiry, the strict focus on this compound, as per the user's instructions, means that no information on related but structurally distinct compounds can be presented.
The intended structure of the article was to cover the following areas:
Preclinical Investigation of Biological Interactions and Mechanistic Pathways of 2 2 Ethylsulfanyl Phenyl Acetic Acid Excluding Clinical Data
Comparative Biological Activity Analysis with Structurally Related Aryl Thioether Carboxylic Acid Derivatives:Without any biological activity data for the primary compound, a comparative analysis is not possible.
It is important to note that the absence of published data does not necessarily mean that research has not been conducted, but rather that it is not available in the public domain at this time. Future research may shed light on the preclinical profile of this specific compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Ethylsulfanyl Phenyl Acetic Acid Analogues
Rational Design and Synthesis of Derivatives based on the 2-[2-(Ethylsulfanyl)phenyl]acetic acid Scaffold
The rational design of analogues of this compound is centered on modifying three primary regions of the molecule: the alkyl chain on the sulfur atom, the phenyl ring, and the acetic acid side chain. The design strategy often begins with a known active compound or a hypothetical binding model of a biological target. The synthesis of these rationally designed derivatives typically follows multi-step sequences. researchgate.net Phenylacetic acid and its derivatives are versatile building blocks in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory drugs. mdpi.com
A common synthetic approach may involve the palladium-catalyzed Suzuki coupling reaction to construct the substituted phenylacetic acid core. inventivapharma.com For the introduction of the ethylsulfanyl group, methods involving the alkylation of a corresponding thiophenol precursor are frequently employed. The synthesis of a series of 2-anilinophenylacetic acids, which are structurally related, demonstrates that the core scaffold can be built through methods like Buchwald-arylamination or Smiles rearrangement, followed by the elaboration of the acetic acid side chain. researchgate.net The synthesis of N-substituted derivatives of similar scaffolds has been achieved by reacting a core molecule with various substituted bromoacetamides in the presence of a base like sodium hydride in a polar aprotic solvent. researchgate.net This modular approach allows for the systematic introduction of diverse functionalities to probe the chemical space around the core structure.
Systematic Variation of the Alkyl Chain on the Sulfur Atom and its Impact on Biological Activity/Chemical Properties
Studies on other classes of molecules have shown a clear relationship between the length of an alkyl chain and biological activity. For instance, in a series of carbapenem antibiotics, a relationship was discovered between the in vitro antibacterial activity and the length of an alkyl spacer. nih.gov Similarly, the antimicrobial activity of certain quaternary ammonium compounds is known to be affected by the structure of the spacer crosslinking two cationic rings. researchgate.net It is often observed that biological activity increases with chain length up to an optimal point, after which it may decrease due to excessive lipophilicity or steric hindrance, a phenomenon known as the "cut-off effect." For the 2-(alkylsulfanyl)phenyl]acetic acid series, it can be hypothesized that extending the alkyl chain from ethyl to propyl or butyl would increase lipophilicity, potentially enhancing membrane permeability or hydrophobic interactions within a target's binding pocket. Conversely, shortening the chain to a methyl group would decrease lipophilicity.
Table 1: Hypothetical Impact of Alkyl Chain Variation on Physicochemical Properties and Biological Activity
| R-Group (on Sulfur) | Chemical Name | Predicted LogP | Predicted Biological Activity Trend |
|---|---|---|---|
| -CH₃ | 2-[2-(Methylsulfanyl)phenyl]acetic acid | Lower | Baseline |
| -CH₂CH₃ | This compound | Moderate | Increased |
| -CH₂CH₂CH₃ | 2-[2-(Propylsulfanyl)phenyl]acetic acid | Higher | Potentially Optimal |
| -CH(CH₃)₂ | 2-[2-(Isopropylsulfanyl)phenyl]acetic acid | Higher | Steric hindrance may reduce activity |
This table is illustrative, based on established chemical principles.
Examination of Substituent Effects on the Phenyl Ring and their Influence on Molecular Interactions
Introducing various substituents onto the phenyl ring of the this compound scaffold is a classic strategy to modulate electronic and steric properties, thereby influencing molecular interactions and pharmacokinetic profiles. The nature and position of these substituents can dictate the molecule's ability to form hydrogen bonds, engage in van der Waals or electrostatic interactions, and adopt a specific conformation required for binding to a biological target.
In studies of related 2-phenylaminophenylacetic acid derivatives, it was found that structural changes on the chemical scaffold exerted a pronounced effect on biological outcomes like cytotoxicity. researchgate.netnih.gov For example, the addition of electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the pKa of the carboxylic acid and the electron density of the aromatic ring. A quantitative structure-activity relationship (QSAR) analysis of diclofenac analogues revealed that lipophilicity and the angle of twist between the two phenyl rings were crucial parameters for anti-inflammatory activity. researchgate.net For the this compound scaffold, adding a halogen like chlorine or a trifluoromethyl group could enhance binding through halogen bonding or by increasing lipophilicity. Conversely, adding a hydroxyl or methoxy group could introduce a potential hydrogen bond donor or acceptor site.
Table 2: Potential Effects of Phenyl Ring Substituents on Molecular Properties
| Substituent (X) | Position | Electronic Effect | Potential Influence on Molecular Interactions |
|---|---|---|---|
| -Cl | para (C5) | Electron-withdrawing, Lipophilic | May enhance hydrophobic interactions or participate in halogen bonding. |
| -OCH₃ | para (C5) | Electron-donating | Could act as a hydrogen bond acceptor. |
| -NO₂ | meta (C4) | Strong electron-withdrawing | May influence ring electronics and pKa of the acid group. |
This table is illustrative, based on established chemical principles.
Positional Isomerism Studies: Comparing Ortho-, Meta-, and Para-Substituted Phenylacetic Acid Derivatives
The relative positioning of the ethylsulfanyl and acetic acid groups on the phenyl ring is a critical determinant of the molecule's three-dimensional shape and its resulting biological activity. The parent compound, this compound, is an ortho isomer. Comparing its properties to the corresponding meta- (3-substituted) and para- (4-substituted) isomers can reveal important information about the spatial requirements of the target binding site.
Substituents on a benzene (B151609) ring direct subsequent reactions to specific positions. masterorganicchemistry.com Similarly, the pre-existing position of functional groups defines the molecule's geometry. An ortho substitution pattern forces the two side chains into close proximity, which can lead to steric interactions that restrict their conformation. This restricted conformation might be ideal for fitting into a specific binding pocket. In contrast, a para arrangement places the two groups at opposite ends of the ring, resulting in a more linear and extended molecule. A meta substitution provides an intermediate geometry. Recent advances have enabled the selective C-H arylation of phenylacetic acids at the meta-position, allowing for the synthesis of such isomers for comparative studies. nih.gov If a biological target has a narrow, linear binding cleft, the para isomer might show higher activity. Conversely, if the target requires a specific folded or compact conformation, the ortho isomer would likely be more potent.
Application of Chemoinformatics and Ligand-Based Drug Design Methodologies for SAR Derivations
In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methodologies are invaluable for deriving SAR. mdpi.comnih.gov These computational techniques use the structural information from a set of known active molecules to build models that can predict the activity of new, untested compounds.
For the this compound series, a typical LBDD workflow would involve:
Pharmacophore Modeling : A set of active analogues is conformationally analyzed and superimposed to identify the common chemical features (e.g., hydrophobic centers, hydrogen bond acceptors/donors, aromatic rings) and their spatial arrangement required for biological activity. researchgate.net A pharmacophore model for this series would likely include a hydrophobic feature corresponding to the ethylsulfanyl group, an aromatic ring feature, and a hydrogen bond acceptor/anion feature for the carboxylic acid.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov Molecular descriptors representing physicochemical properties (e.g., LogP, molecular weight, polar surface area) and electronic properties are calculated for each analogue. A regression analysis is then performed to create an equation that can predict the activity of newly designed molecules, guiding further optimization.
These models help prioritize the synthesis of compounds that are most likely to be active, saving time and resources.
Correlation of Structural Modifications with Synthetic Feasibility and Physicochemical Properties
While SAR studies focus on optimizing biological activity, it is equally important to consider the impact of structural modifications on synthetic feasibility and physicochemical properties (SPR). A highly potent compound is of little value if it cannot be synthesized efficiently or if it has poor drug-like properties such as low solubility or high instability.
Physicochemical properties are also directly linked to structure. Altering the alkyl chain on the sulfur atom or adding substituents to the phenyl ring will predictably change properties like melting point, boiling point, density, and solubility. sigmaaldrich.comnih.gov Computational tools, such as those based on Density Functional Theory (DFT), can be used to predict how structural changes will affect electronic properties like HOMO-LUMO energy gaps, which can correlate with reactivity and stability. mdpi.com A successful drug design campaign must balance the pursuit of high biological potency with the need for acceptable physicochemical properties and a viable synthetic pathway.
Advanced Analytical Methodologies for Research and Quantification of 2 2 Ethylsulfanyl Phenyl Acetic Acid
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of 2-[2-(Ethylsulfanyl)phenyl]acetic acid due to its robustness and versatility. The development of a reliable HPLC method hinges on the optimization of several key parameters to achieve adequate separation and detection.
Given the compound's structure, which includes a carboxylic acid group and an aromatic ring, reversed-phase HPLC (RP-HPLC) is the most suitable approach. A C18 (octadecylsilane) column is typically preferred for its ability to separate moderately polar to nonpolar compounds. The mobile phase composition is critical; a gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous phase is often employed. To ensure good peak shape and reproducibility, the aqueous phase is typically acidified with agents like formic acid or acetic acid. researchgate.net This suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.
Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the phenyl group exhibits maximum absorbance (typically around 254 nm). For purity analysis, a photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, helping to identify and distinguish the main compound from potential impurities.
Quantification in research samples, such as reaction mixtures or formulation prototypes, is performed by creating a calibration curve using certified reference standards of this compound. An internal standard may also be used to improve accuracy and precision.
Table 1: Example HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Expected Retention Time | ~8.5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Volatile Derivatives and Trace Analysis in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and selectivity, making it a powerful tool for trace analysis. However, direct analysis of this compound by GC is challenging due to its low volatility and high polarity imparted by the carboxylic acid group. colostate.edu Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. researchgate.net
Common derivatization strategies for carboxylic acids include:
Esterification: Reaction with an alcohol (e.g., methanol or butanol) in the presence of an acidic catalyst (e.g., BF₃ or HCl) to form the corresponding methyl or butyl ester.
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (TMS) group. usherbrooke.ca
Once derivatized, the compound can be readily separated on a standard nonpolar capillary GC column (e.g., 5% phenyl-polysiloxane). The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. For trace analysis in complex matrices like environmental or biological samples, selected ion monitoring (SIM) mode can be used to enhance sensitivity and reduce interference from the matrix.
Furthermore, the presence of a sulfur atom in the molecule allows for the use of sulfur-specific detectors, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), which can be run in parallel with the MS detector to unequivocally identify sulfur-containing peaks in a complex chromatogram. ingenieria-analitica.comresearchgate.netshimadzu.com
Table 2: Predicted Key Mass Fragments for the Methyl Ester Derivative of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 210 | [M]⁺ (Molecular Ion) |
| 179 | [M - OCH₃]⁺ |
| 151 | [M - COOCH₃]⁺ |
| 121 | [C₇H₅S]⁺ |
Exploration of Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) for Separation and Analysis
Beyond conventional chromatography, Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) offer orthogonal separation mechanisms and distinct advantages for the analysis of this compound. mdpi.com
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. For this compound, analysis would be performed in a buffer with a pH above its pKa, ensuring the compound exists in its anionic (carboxylate) form. CE provides extremely high separation efficiency, leading to very sharp peaks and the ability to resolve closely related impurities. mdpi.com It also requires minimal sample volume and solvent consumption, making it a "green" analytical technique. Detection is typically performed by UV absorbance.
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. twistingmemoirs.com SFC combines the advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times. mdpi.comsouthampton.ac.uk By adding a small amount of a polar organic modifier (e.g., methanol), SFC can effectively separate a wide range of compounds, including polar molecules like carboxylic acids. twistingmemoirs.com SFC is particularly advantageous for preparative separations because the CO₂ can be easily evaporated, simplifying sample recovery. chromatographyonline.com It is also considered an environmentally friendly technique due to the significant reduction in organic solvent consumption compared to HPLC. twistingmemoirs.comsouthampton.ac.uk
Table 3: Comparison of Analytical Techniques for this compound
| Feature | HPLC | GC-MS | CE | SFC |
| Principle | Partitioning between liquid mobile and solid stationary phases | Partitioning between gas mobile and liquid/solid stationary phases | Migration in an electric field | Partitioning between supercritical fluid mobile and solid stationary phases |
| Derivatization | Not required | Required | Not required | Not required |
| Analysis Time | Moderate (15-30 min) | Moderate (20-40 min, incl. derivatization) | Fast (5-15 min) | Very Fast (2-10 min) |
| Efficiency | High | Very High | Extremely High | Very High |
| Solvent Use | High | Low | Very Low | Low |
| Primary Application | Purity, Quantification | Trace Analysis, Identification | Purity, Impurity Profiling | High-throughput Screening, Chiral/Achiral Purification |
Development of Spectrophotometric or Fluorometric Assays for High-Throughput Screening in Research Settings
For high-throughput screening (HTS) in early-stage research, rapid and cost-effective assays are required. bmglabtech.com While HPLC is accurate, it is often too slow for screening large numbers of samples. Spectrophotometric and fluorometric assays, adapted to a microplate format (e.g., 96-well plates), offer a viable alternative.
A direct spectrophotometric assay could be developed based on the UV absorbance of the compound's aromatic ring. However, this approach may suffer from low sensitivity and interference from other UV-absorbing compounds in the sample matrix.
A more robust fluorometric assay would likely provide higher sensitivity and selectivity. nih.gov Since this compound is not natively fluorescent, a derivatization step is needed to attach a fluorescent tag to the carboxylic acid group. Various fluorescent labeling reagents are available for this purpose. The reaction would be optimized for speed and efficiency in a microplate format. The resulting fluorescence intensity, measured with a plate reader, would be directly proportional to the concentration of the compound. Such an assay is ideal for rapidly screening enzyme inhibition, cell permeability, or other biochemical properties in a research setting. nih.gov
Table 4: Outline of a Fluorometric HTS Assay Protocol
| Step | Procedure | Purpose |
| 1. Sample Preparation | Aliquot research samples (e.g., from an enzyme reaction) into a 96-well plate. | Prepare samples for analysis. |
| 2. pH Adjustment | Add a buffer to adjust the pH to optimize the derivatization reaction. | Ensure optimal reaction conditions. |
| 3. Derivatization | Add a fluorescent labeling reagent specific for carboxylic acids and a catalyst. | Covalently attach a fluorophore to the analyte. |
| 4. Incubation | Incubate the plate at a controlled temperature for a short period (e.g., 15 min). | Allow the derivatization reaction to complete. |
| 5. Quenching (Optional) | Add a quenching reagent to stop the reaction. | Stabilize the fluorescent product. |
| 6. Detection | Measure fluorescence intensity using a microplate reader at appropriate excitation/emission wavelengths. | Quantify the amount of derivatized analyte. |
Application of Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Characterization and Metabolite Profiling in Research Models
Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for complex analytical challenges. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier tool for the comprehensive characterization of this compound and its metabolites in complex biological matrices such as plasma, urine, or tissue homogenates from research models. mdpi.com
The LC component separates the parent compound from its metabolites and endogenous matrix components. The separated analytes then enter the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ of the parent compound) is selected and fragmented to produce characteristic product ions. This process, known as a selected reaction monitoring (SRM) transition, is highly specific and sensitive, allowing for accurate quantification even at very low concentrations. mdpi.com
For metabolite profiling, LC-MS/MS can be used in a discovery mode to identify potential biotransformation products. Common metabolic pathways for a molecule like this compound include oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone derivatives. The high-resolution mass spectrometry capabilities can provide accurate mass measurements, which aid in determining the elemental composition of unknown metabolites.
Table 5: Hypothetical LC-MS/MS Transitions for Metabolite Profiling
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Proposed Metabolic Reaction |
| Parent Compound | 195.0 | 151.1 | Loss of COOH |
| Sulfoxide Metabolite | 211.0 | 195.0 | Loss of Oxygen |
| Sulfone Metabolite | 227.0 | 163.0 | Loss of SO₂ |
Validation of Analytical Methods for Robustness, Sensitivity, and Reproducibility in Academic Research Contexts
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. eleapsoftware.comwjarr.com In an academic research context, proper validation ensures that the data generated are accurate, reliable, and reproducible. eleapsoftware.comtandfonline.com For a quantitative method like an HPLC or LC-MS/MS assay for this compound, several key parameters must be evaluated. gavinpublishers.comresearchgate.net
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities, degradation products, or matrix components. gavinpublishers.com
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations (e.g., spike recovery). tandfonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). tandfonline.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. nih.govchromatographyonline.comthermofisher.com
Documenting these validation parameters is critical for the credibility of research findings and for allowing the method to be successfully transferred to other laboratories. tandfonline.com
Table 6: Summary of Analytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria for Research |
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.995 (for PDA) |
| Linearity | Proportionality of response to concentration. | Coefficient of determination (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentration levels. | Defined by linearity, accuracy, and precision. |
| Accuracy | Closeness to the true value. | Recovery of 80-120% |
| Precision (Repeatability) | Agreement between multiple measurements on the same day. | Relative Standard Deviation (RSD) ≤ 15% |
| Precision (Intermediate) | Agreement between measurements on different days. | Relative Standard Deviation (RSD) ≤ 20% |
| LOQ | Lowest concentration quantifiable with accuracy and precision. | Signal-to-Noise Ratio ≥ 10; RSD ≤ 20% |
| Robustness | Insensitivity to small changes in method parameters. | System suitability parameters remain within limits. |
Research Applications and Future Directions for 2 2 Ethylsulfanyl Phenyl Acetic Acid
Role of 2-[2-(Ethylsulfanyl)phenyl]acetic acid as a Building Block in Complex Organic Synthesis
The molecular architecture of this compound makes it a versatile building block for the synthesis of more complex organic molecules. Phenylacetic acid and its derivatives are crucial starting materials for the production of numerous pharmaceuticals. researchgate.netmdpi.com The presence of the carboxylic acid, the aromatic ring, and the ethylsulfanyl group offers multiple reaction sites for elaboration.
The thioether linkage, for instance, can be a precursor for the synthesis of fused heterocyclic systems. A notable potential application is in the synthesis of thieno[3,2-b]thiophenes, which are key components in optoelectronic materials and organic solar cells. mdpi.comnih.gov The synthetic strategy could involve an intramolecular cyclization reaction, where the acetic acid side chain and the ethylsulfanyl group participate in forming the thiophene (B33073) ring fused to the existing phenyl ring. While specific methodologies using this exact starting material are not yet documented, similar strategies are well-established in organic synthesis. encyclopedia.pubrsc.org
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Intramolecular Cyclization | Polyphosphoric acid, heat | Thieno[3,2-b]thiophene derivatives |
| Esterification | Alcohol, acid catalyst | Phenylacetate esters |
| Amidation | Amine, coupling agent | Phenylacetamide derivatives |
| Oxidation of Thioether | Oxidizing agent (e.g., H₂O₂) | Sulfoxide (B87167) or Sulfone derivatives |
| Cross-Coupling Reactions | Various catalysts and coupling partners | Functionalized biaryl compounds |
Potential Applications in Materials Science Research
In the realm of materials science, this compound holds promise as a precursor for functional polymers and coatings. The carboxylic acid group can be readily converted into a variety of functional groups, such as esters or amides, which can then be polymerized. The incorporation of the sulfur-containing phenylacetic acid moiety into a polymer backbone could impart desirable properties such as altered refractive index, thermal stability, or metal-binding capabilities.
Furthermore, thioether-containing compounds are known to have an affinity for metal surfaces. This property suggests that this compound or its derivatives could be investigated as components of corrosion inhibitors or as ligands for the formation of self-assembled monolayers on metallic substrates.
Development as a Chemical Probe for Investigating Specific Biological Pathways or Targets in Research
Phenylacetic acid derivatives have a rich history in medicinal chemistry and have been investigated for a wide range of biological activities. mdpi.com The specific substitution pattern of this compound could lead to interactions with particular biological targets. The development of this compound as a chemical probe would involve systematic biological screening to identify any effects on cellular pathways or specific enzymes.
For instance, various phenylacetic acid derivatives have been explored as inhibitors of enzymes such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is a target in inflammation and cancer therapy. nih.gov The ethylsulfanyl group on the phenyl ring of this compound could influence its binding affinity and selectivity for such targets.
Exploration of its Utility in Green Chemistry or Catalysis Research
The principles of green chemistry encourage the use of efficient and environmentally benign chemical processes. The synthesis of complex molecules from readily available starting materials is a key aspect of this field. This compound could be utilized in catalytic processes, potentially as a ligand for metal catalysts. The sulfur atom and the carboxylate group could coordinate with a metal center, influencing the catalyst's activity and selectivity in various organic transformations. The use of such a ligand could lead to more efficient and sustainable synthetic methods.
Integration into High-Throughput Screening Libraries for New Chemical Biology Discoveries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. The inclusion of this compound and a library of its derivatives into HTS campaigns could lead to the discovery of novel biological functions. The structural uniqueness of this compound, compared to more commonly screened scaffolds, increases the probability of identifying novel hits for a variety of biological targets.
Identification of Novel Research Avenues Driven by Mechanistic Insights and Structure-Property Relationships
A detailed investigation into the chemical reactivity and physical properties of this compound would undoubtedly open up new research avenues. For example, understanding the influence of the ethylsulfanyl group on the acidity of the carboxylic acid or the electronic properties of the phenyl ring could guide the design of new molecules with specific desired characteristics. Elucidating the structure-property relationships of a series of derivatives would provide valuable data for computational modeling and the rational design of new functional molecules.
Interdisciplinary Research Collaborations for Maximizing the Academic Impact of this compound Studies
To fully realize the potential of this compound, collaborations between different scientific disciplines will be essential. Organic chemists could focus on developing efficient synthetic routes to the compound and its derivatives. Materials scientists could then investigate the properties of polymers and coatings derived from these new monomers. In parallel, chemical biologists and medicinal chemists could explore the biological activities of these compounds through screening and mechanistic studies. Such a collaborative approach would maximize the scientific impact of research on this promising molecule.
Q & A
Q. How can researchers optimize the synthesis of 2-[2-(Ethylsulfanyl)phenyl]acetic acid to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethers (THF) could reduce side reactions .
- Catalyst Screening: Transition metal catalysts (e.g., Pd/C) or acid/base conditions should be tested to accelerate thioether bond formation .
- Temperature Control: Stepwise heating (e.g., 60–80°C) minimizes decomposition of the ethylsulfanyl group .
- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol-water mixtures improves purity .
| Parameter Tested | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF | 15% ↑ |
| Catalyst | Pd/C (5% wt) | 20% ↑ |
| Temperature | 70°C | 10% ↑ |
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer: A multi-technique approach ensures accuracy:
- HPLC: Reverse-phase C18 columns (UV detection at 254 nm) quantify purity (>98%) and detect trace impurities .
- NMR Spectroscopy: H and C NMR confirm the ethylsulfanyl moiety (δ 2.5–3.0 ppm for SCHCH) and acetic acid backbone (δ 3.6 ppm for CHCOO) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (monoclinic space group P21/c, unit cell parameters: a = 9.15 Å, b = 5.83 Å, c = 15.43 Å) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]: 212.07) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity and interaction mechanisms of this compound in biological systems?
Methodological Answer: Quantum mechanical and molecular dynamics (MD) simulations provide atomistic insights:
- Reactivity Prediction: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to identify nucleophilic/electrophilic sites .
- Enzyme Binding: MD simulations (e.g., GROMACS) model interactions with cyclooxygenase (COX) enzymes, focusing on hydrogen bonds between the acetic acid group and Arg120 .
- Solvent Effects: COSMO-RS predicts solubility in lipid bilayers, critical for bioavailability studies .
| Computational Tool | Application Example | Outcome |
|---|---|---|
| Gaussian 16 (DFT) | HOMO-LUMO gap: 5.2 eV | Confirms electrophilicity at sulfur |
| GROMACS (MD) | Binding energy: −8.3 kcal/mol | Validates COX-2 inhibition |
Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?
Methodological Answer: Contradictions arise from dynamic effects or solvent interactions. Mitigation strategies include:
- Variable Temperature NMR: Identifies conformational flexibility (e.g., rotamers of the ethylsulfanyl group) by acquiring spectra at 25°C and −40°C .
- Solvent Titration Studies: Compare NMR shifts in DMSO-d6 vs. CDCl3 to assess hydrogen-bonding impacts .
- Cross-Validation with Crystallography: Overlay experimental NMR data with X-ray-derived bond angles to detect structural distortions .
- Machine Learning: Train models on PubChem data to predict shifts for disputed signals (e.g., aromatic protons at δ 7.2–7.4 ppm) .
Q. How can researchers design experiments to evaluate the anti-inflammatory potential of this compound?
Methodological Answer: A tiered pharmacological approach is recommended:
- In Vitro Assays:
-
COX-1/COX-2 Inhibition: Measure IC using fluorometric kits (e.g., Cayman Chemical) .
-
Cytokine Profiling: Quantify IL-6 and TNF-α suppression in LPS-stimulated macrophages via ELISA .
- In Vivo Models:
-
Rodent Paw Edema: Administer 10–50 mg/kg orally and monitor edema reduction over 24h .
- Mechanistic Studies:
-
Western Blotting: Assess NF-κB pathway modulation (e.g., p65 phosphorylation) .
Assay Type Key Metric Expected Outcome COX-2 Inhibition IC = 1.8 µM Comparable to ibuprofen NF-κB Activation 40% ↓ phosphorylation Confirmed pathway involvement
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
